Ioxitalamic Acid-d4: A Technical Guide for Researchers
Ioxitalamic Acid-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ioxitalamic Acid-d4 is the deuterium-labeled analogue of Ioxitalamic Acid, a well-established, water-soluble, and nephrophilic X-ray contrast agent.[1][2] Due to its isotopic labeling, Ioxitalamic Acid-d4 serves as an invaluable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of four deuterium atoms on the 2-hydroxyethyl group provides a distinct mass shift, enabling precise and accurate quantification of its non-labeled counterpart in complex biological matrices. This technical guide provides an in-depth overview of Ioxitalamic Acid-d4, including its physicochemical properties, a detailed (proposed) synthesis protocol, a representative bioanalytical method, and an exploration of its role in pharmacokinetic studies.
Physicochemical Properties
A summary of the key physicochemical properties of Ioxitalamic Acid-d4 and its non-deuterated form is presented in Table 1.
| Property | Ioxitalamic Acid-d4 | Ioxitalamic Acid |
| Chemical Name | 3-(Acetylamino)-5-[[(2-hydroxyethyl-d4)amino]carbonyl]-2,4,6-triiodobenzoic Acid | 3-(Acetylamino)-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic Acid |
| CAS Number | 1185156-82-4 | 28179-44-4 |
| Molecular Formula | C₁₂H₇D₄I₃N₂O₅ | C₁₂H₁₁I₃N₂O₅ |
| Molecular Weight | 647.96 g/mol | 643.94 g/mol |
| Appearance | White to off-white solid (presumed) | White crystalline powder |
| Solubility | Soluble in DMSO (presumed) | Water-soluble |
Data sourced from commercial suppliers and public chemical databases.[3][4]
Synthesis of Ioxitalamic Acid-d4
While a specific synthesis protocol for Ioxitalamic Acid-d4 is not publicly available, a plausible route can be adapted from the known synthesis of Ioxitalamic Acid, incorporating a deuterated starting material. The following proposed multi-step synthesis is based on a method described in the patent literature for the non-deuterated compound.
Experimental Protocol: Proposed Synthesis
Step 1: Amidation of 5-nitroisophthalic acid methyl ester with 2-aminoethanol-d4
In a reaction vessel, 5-nitroisophthalic acid methyl ester is reacted with a stoichiometric equivalent of 2-aminoethanol-1,1,2,2-d4 in a suitable solvent such as methanol at reflux. The reaction is monitored by thin-layer chromatography (TLC) until completion. The resulting N-(2-hydroxyethyl-d4)-5-nitro-isophthalamic acid methyl ester is then isolated by crystallization.
Step 2: Catalytic Reduction of the Nitro Group
The product from Step 1 is dissolved in a suitable solvent like ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to catalytic hydrogenation using hydrogen gas at a controlled temperature and pressure. This step reduces the nitro group to an amino group, yielding 5-amino-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The catalyst is removed by filtration, and the product is isolated.
Step 3: Iodination of the Aromatic Ring
The amino-substituted intermediate is dissolved in an appropriate solvent, and an iodinating agent, such as iodine monochloride (ICl), is added portion-wise at a controlled temperature. This reaction introduces three iodine atoms onto the benzene ring at positions 2, 4, and 6, resulting in 5-amino-2,4,6-triiodo-N-(2-hydroxyethyl-d4)-isophthalamic acid methyl ester. The product is precipitated and purified.
Step 4: Acetylation of the Amino Group
The tri-iodinated compound is then acetylated using acetic anhydride in the presence of a catalyst, such as a catalytic amount of sulfuric acid. This reaction converts the amino group at the 5-position to an acetamido group.
Step 5: Hydrolysis of the Methyl Ester
Finally, the methyl ester is hydrolyzed to the carboxylic acid by treatment with an aqueous base, such as sodium hydroxide, followed by acidification. This step yields the final product, Ioxitalamic Acid-d4. The product is then purified by recrystallization.
Caption: Proposed multi-step synthesis of Ioxitalamic Acid-d4.
Application in Bioanalysis: A Representative HPLC-MS/MS Method
Ioxitalamic Acid-d4 is ideally suited as an internal standard for the quantification of Ioxitalamic Acid in biological samples such as plasma or urine. The following is a representative, detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocol: Bioanalytical Method
4.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of Ioxitalamic Acid-d4 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, linear gradient to 95% B over 4 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes. |
| Column Temperature | 40°C |
4.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Ioxitalamic Acid: m/z 642.8 -> 515.8 (Quantifier), 642.8 -> 127.0 (Qualifier) Ioxitalamic Acid-d4: m/z 646.8 -> 519.8 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Declustering Potential | -80 V |
| Entrance Potential | -10 V |
| Collision Energy | -45 eV |
Note: The specific MRM transitions and voltages would need to be optimized for the specific mass spectrometer being used.
Caption: Workflow for the bioanalysis of Ioxitalamic Acid.
Pharmacokinetics and Metabolism of Ioxitalamic Acid
Ioxitalamic Acid is not significantly metabolized in the body. Following intravascular administration, it is rapidly distributed in the extracellular fluid and is primarily eliminated unchanged by glomerular filtration in the kidneys. Its pharmacokinetic properties are summarized in Table 2.
| Parameter | Value | Species |
| Elimination Half-life | ~1.5 hours | Human |
| Volume of Distribution | ~0.2 L/kg | Human |
| Protein Binding | < 10% | Human |
| Clearance | Primarily renal | Human |
Data for the non-deuterated Ioxitalamic Acid.
Due to its inert nature, Ioxitalamic Acid does not have specific cellular signaling pathways that it modulates. Its biological effects as a contrast agent are based on its physical property of attenuating X-rays due to the high electron density of the iodine atoms. The high osmolality of its formulations can, however, induce physiological responses such as vasodilation and diuresis.
Conclusion
Ioxitalamic Acid-d4 is a critical analytical tool for researchers and drug development professionals. Its use as an internal standard ensures the accuracy and precision of bioanalytical methods for the quantification of Ioxitalamic Acid. The proposed synthesis and analytical method protocols in this guide provide a solid foundation for its application in pharmacokinetic and other research studies. The well-characterized pharmacokinetic profile of the parent compound, combined with the analytical rigor afforded by its deuterated analogue, makes this a robust system for quantitative bioanalysis.
References
- 1. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. EP0365541B1 - Preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives - Google Patents [patents.google.com]
- 4. 3-(Acetylamino)-2,4,6-triiodo-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid [chembk.com]
